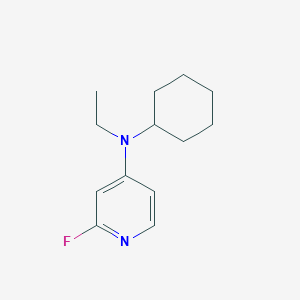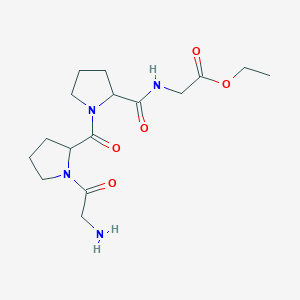
4-acetylphenyl 2H-chromene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-acetylphenyl 2H-chromene-3-carboxylate is a synthetic organic compound that belongs to the class of chromenes. Chromenes are oxygen-containing heterocycles that are widely found in natural products and have significant biological and pharmaceutical properties
Métodos De Preparación
The synthesis of 4-acetylphenyl 2H-chromene-3-carboxylate typically involves the formation of the chromene ring through cyclization reactions. One common method involves the reaction of 4-acetylphenol with ethyl acetoacetate in the presence of a base, followed by cyclization to form the chromene ring . The reaction conditions often include the use of solvents such as ethanol or acetone and catalysts like piperidine or sodium ethoxide . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis equipment .
Análisis De Reacciones Químicas
4-acetylphenyl 2H-chromene-3-carboxylate undergoes various chemical reactions, including:
Aplicaciones Científicas De Investigación
4-acetylphenyl 2H-chromene-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Materials Science: The compound is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.
Biological Studies: It serves as a probe in biological studies to understand enzyme interactions and cellular pathways.
Pharmaceutical Industry: The compound is explored for its potential use in drug development, particularly in designing new therapeutic agents.
Mecanismo De Acción
The mechanism of action of 4-acetylphenyl 2H-chromene-3-carboxylate involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes, such as cyclooxygenase, leading to anti-inflammatory effects . It can also interact with DNA and proteins, disrupting cellular processes and leading to anticancer activity . The exact molecular targets and pathways depend on the specific application and the functional groups present in the compound .
Comparación Con Compuestos Similares
4-acetylphenyl 2H-chromene-3-carboxylate can be compared with other similar compounds, such as:
Benzopyrans: These compounds share a similar structure and are used in various pharmaceutical applications.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity .
Propiedades
Fórmula molecular |
C18H14O4 |
|---|---|
Peso molecular |
294.3 g/mol |
Nombre IUPAC |
(4-acetylphenyl) 2H-chromene-3-carboxylate |
InChI |
InChI=1S/C18H14O4/c1-12(19)13-6-8-16(9-7-13)22-18(20)15-10-14-4-2-3-5-17(14)21-11-15/h2-10H,11H2,1H3 |
Clave InChI |
PXRQIVPIGYMVFP-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC=C(C=C1)OC(=O)C2=CC3=CC=CC=C3OC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Bromo-7-(2,3,4-trifluorophenoxy)-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole](/img/structure/B12936063.png)
![1-(2-{2-[(Prop-2-yn-1-yl)oxy]ethoxy}ethoxy)butane](/img/structure/B12936065.png)



![10-bromo-7,7-dihexyl-3,11-dithia-7-silatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene-4-carbaldehyde](/img/structure/B12936093.png)




![Methyl 2-[(1H-indol-3-yl)methyl]-1,3-thiazolidine-4-carboxylate](/img/structure/B12936123.png)

![1H-Benzimidazole, 5-methoxy-2-[2-(2-pyridinyl)phenyl]-](/img/structure/B12936130.png)

